Regioisomeric Specificity: 7‑Fluoro‑4‑iodo‑1H‑indole vs. 4‑Fluoro‑7‑iodo‑1H‑indole
7‑Fluoro‑4‑iodo‑1H‑indole (CAS 1360883‑26‑6) differs fundamentally from its regioisomer 4‑fluoro‑7‑iodo‑1H‑indole (CAS 1000341‑66‑1). In the target compound, the iodine atom resides at the C4 position adjacent to the pyrrole nitrogen, whereas the regioisomer places iodine at C7 [1]. This positional distinction dictates which carbon center is available for palladium‑catalyzed cross‑coupling diversification: C4‑iodo enables functionalization at the benzene ring position ortho to the indole nitrogen, a substitution pattern required in numerous kinase inhibitor pharmacophores . In contrast, the 4‑fluoro‑7‑iodo regioisomer presents an entirely orthogonal vector for molecular elaboration. Selection of the incorrect regioisomer leads to a different molecular geometry and altered biological target engagement [2].
| Evidence Dimension | Regioisomeric position of iodine |
|---|---|
| Target Compound Data | Iodine at C4; Fluorine at C7 (ortho to indole N) |
| Comparator Or Baseline | 4-Fluoro-7-iodo-1H-indole (CAS 1000341-66-1): Iodine at C7; Fluorine at C4 |
| Quantified Difference | Positional isomerism; different cross-coupling vector |
| Conditions | Structural characterization via InChIKey and SMILES assignment |
Why This Matters
For medicinal chemistry campaigns targeting kinases or neurodegenerative receptors where C4‑functionalized indoles are privileged scaffolds, procuring the correct regioisomer is non‑negotiable to avoid synthesizing an entirely different chemotype.
- [1] ChemSrc. 7-Fluoro-4-iodo-1H-indole. CAS 1360883-26-6. InChIKey: XSMOERMZYRODHC‑UHFFFAOYSA‑N. SMILES: Fc1ccc(I)c2cc[nH]c12. View Source
- [2] Rathi AK, Syed R, Shin HS, Patel RV. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery. 2017;12(1):55-72. View Source
